

5,6,7,8-Tetrahydroquinazolin-2-amine chemical structure and properties

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinazolin-2-amine

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An In-depth Technical Guide on **5,6,7,8-Tetrahydroquinazolin-2-amine**: Chemical Structure, Properties, and Biological Activities

Abstract

5,6,7,8-Tetrahydroquinazolin-2-amine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The quinazoline and tetrahydroquinazoline skeletons are key structural motifs in numerous natural products and pharmacologically active compounds.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **5,6,7,8-tetrahydroquinazolin-2-amine** and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and visual representations of key pathways and workflows.

Chemical Structure and Properties

The core structure of **5,6,7,8-tetrahydroquinazolin-2-amine** consists of a pyrimidine ring fused to a cyclohexene ring. The systematic IUPAC name for this compound is **5,6,7,8-tetrahydroquinazolin-2-amine**.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of **5,6,7,8-tetrahydroquinazolin-2-amine** and a related derivative, 2-Amino-5,6,7,8-tetrahydro-quinazolin-4-ol, are presented in the table below.

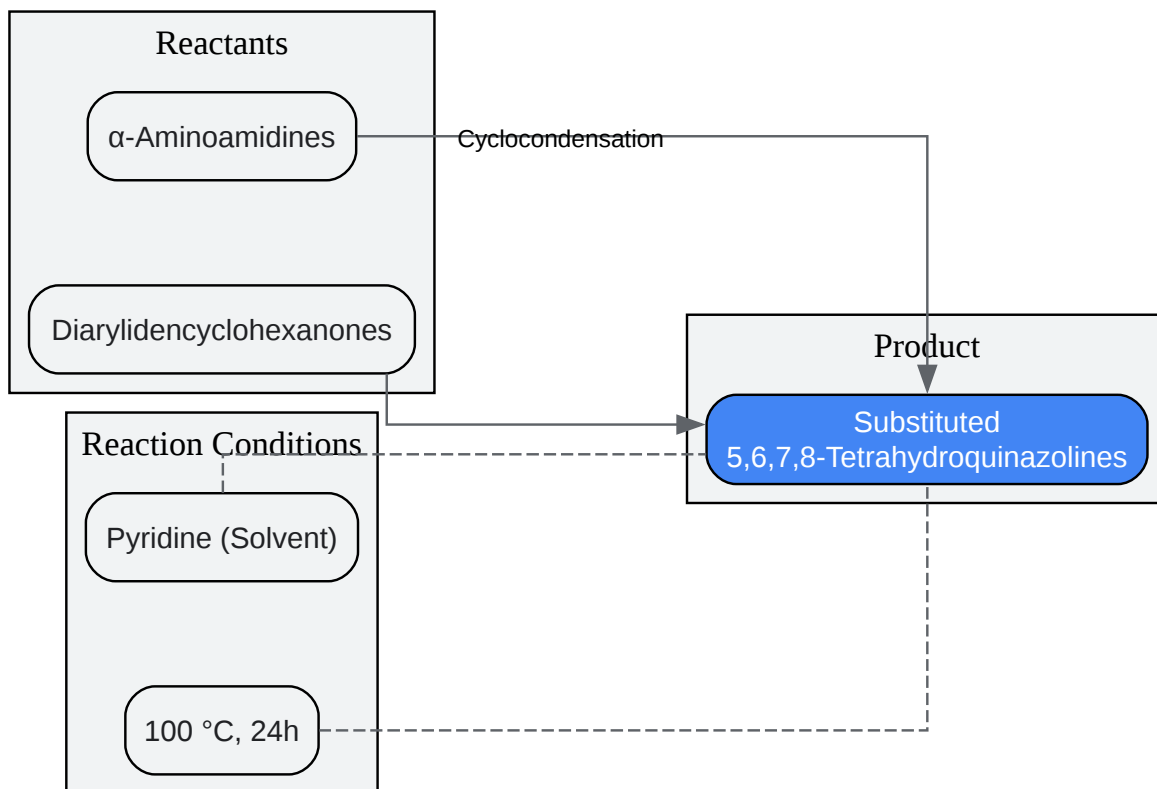
Property	5,6,7,8-Tetrahydroquinazolin-2-amine	2-Amino-5,6,7,8-tetrahydro-quinazolin-4-ol
CAS Number	2305-85-3[2]	33081-07-1[3]
Molecular Formula	C ₈ H ₁₁ N ₃ [2]	C ₈ H ₁₁ N ₃ O[3]
Molecular Weight	149.19 g/mol [2]	165.19 g/mol [3]
Melting Point	Not available	284-288 °C[3]
Boiling Point	Not available	337.4±25.0 °C (Predicted)[3]
pKa	Not available	3.00±0.20 (Predicted)[3]
Purity	>95%[2]	Not specified

Synthesis and Experimental Protocols

Derivatives of 5,6,7,8-tetrahydroquinazoline are often synthesized through the reaction of α -aminoamidines with diarylidencyclohexanones.[1] This method is noted for its high yields, mild reaction conditions, and straightforward workup process.[1]

General Synthetic Workflow:

The synthesis involves a cyclocondensation reaction. The mechanism is proposed to initiate with a Michael addition of a guanidine moiety to one of the olefinic bonds of the enone fragment in diarylidencyclohexanones.[1]



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General synthesis of 5,6,7,8-tetrahydroquinazoline derivatives.

Experimental Protocol: Synthesis of Substituted 5,6,7,8-tetrahydroquinazolines[1]

- **Dissolution:** Dissolve the corresponding protected α -aminoamidine acetates (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).
- **Heating:** Heat the mixture at 100 °C for 24 hours.
- **Solvent Removal:** After completion of the reaction (monitored by TLC), remove the solvent under vacuum.
- **Precipitation:** Add methanol (20 mL) to the residue and cool the mixture to 0 °C.
- **Filtration and Washing:** Filter the crude product and wash it with methanol (20 mL).

This procedure yields substituted 5,6,7,8-tetrahydroquinazolines with yields ranging from 47–80%.^[4]

Biological Activity and Mechanism of Action

Derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antitubercular, and anti-inflammatory properties.^[1] Recent in silico studies have highlighted their potential as antitubercular and antidiabetic agents.^{[1][5]}

Antitubercular Activity:

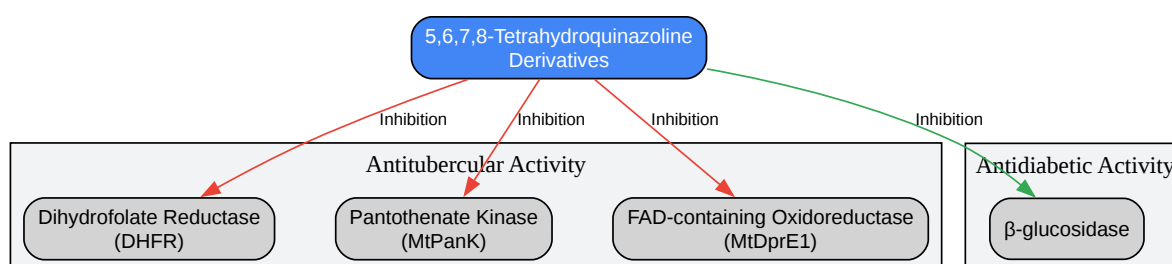
Molecular docking studies have shown that these compounds exhibit a high binding affinity for several essential enzymes in *Mycobacterium tuberculosis*.^{[1][4][5]} This suggests their potential as novel antitubercular agents, particularly against multidrug-resistant strains.^{[1][5]}

Antidiabetic Activity:

High inhibitory activity has also been predicted against β -glucosidase, indicating that the tetrahydroquinazoline scaffold could be a promising candidate for the development of new treatments for diabetes.^{[1][4][5]}

Mechanism of Action: Enzyme Inhibition

The proposed mechanism of action for the antitubercular and antidiabetic effects of 5,6,7,8-tetrahydroquinazoline derivatives is the inhibition of key enzymes.



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